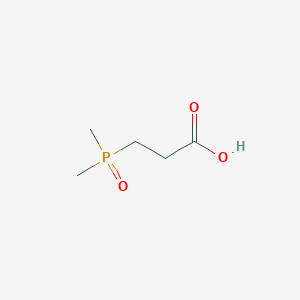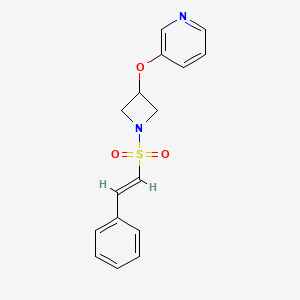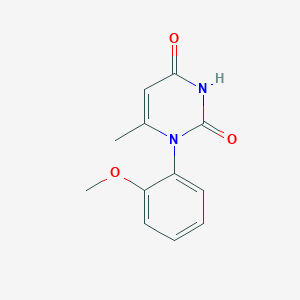
N-(2-(2,4-Dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazol-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione derivatives are known to possess a wide range of promising biological activities .
Molecular Structure Analysis
The molecular structure of this compound would include a thiazolidine-2,4-dione ring attached to a cyclohexyl group and a 5-methylisoxazole-3-carboxamide group. The exact structure would need to be confirmed through spectroscopic methods such as FTIR, NMR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Thiazolidine-2,4-dione derivatives are known to undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. These properties could be determined through various analytical techniques .Wissenschaftliche Forschungsanwendungen
- Die Verbindung wurde auf ihr antimikrobielles Potenzial untersucht. Insbesondere haben Derivate dieses Moleküls eine duale antimikrobielle und Antitumor-Wirkung gezeigt . Forscher synthetisierten (Z)-2-(5-Aryliden-2,4-dioxothiazolidin-3-yl)essigsäurederivate und bewerteten ihre antimikrobielle Aktivität. Unter diesen zeigte Verbindung 3a eine bemerkenswerte Aktivität gegen Krebszelllinien (HeLa, HT29, A549 und MCF-7) mit IC50-Werten im Bereich von 38 bis 55 μM .
- Das Thiazolidin-2,4-dion (TZD)-Gerüst, zu dem diese Verbindung gehört, wurde auf seine antibakteriellen und antifungalen Wirkungen untersucht. TZDs sind auch dafür bekannt, die Lipidprofile, den Blutdruck und Entzündungen zu beeinflussen .
- Die TZD-Einheit, die in dieser Verbindung vorkommt, dient als Carbonsäure-Mimetikum. Sie wurde verwendet, um die metabolische Stabilität und das therapeutische Profil von bioaktiven Wirkstoffen zu verbessern .
- TZDs wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Sie zielen auf vaskuläre Zellen und Monozyten/Makrophagen ab und hemmen die Produktion von proinflammatorischen Zytokinen und induzierbarer Stickstoffmonoxid-Synthase .
Antibakterielle Aktivität
Verbesserung der metabolischen Stabilität
Entzündungshemmende Wirkungen
Zusammenfassend lässt sich sagen, dass N-(2-(2,4-Dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazol-3-carboxamid und verwandte TZD-Verbindungen vielversprechend in verschiedenen Bereichen sind, von der antimikrobiellen und Antikrebsforschung bis hin zur Verbesserung der metabolischen Stabilität und entzündungshemmenden Wirkungen. Weitere Studien werden zusätzliche Anwendungen aufdecken und unser Verständnis ihrer Wirkmechanismen verbessern . 🌟
Zukünftige Richtungen
The future directions for this compound could involve further studies to determine its biological activities and potential therapeutic applications. Given the known activities of thiazolidine-2,4-dione derivatives, this compound could be of interest in the fields of medicinal chemistry and drug discovery .
Wirkmechanismus
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity .
Mode of Action
This compound acts as a partial agonist of PPAR-γ . It binds to the PPAR-γ receptor, leading to conformational changes that allow the receptor to regulate the expression of specific genes involved in glucose and lipid metabolism . The compound’s unique structure, which includes a thiazolidinedione ring, is key to its binding mechanism .
Biochemical Pathways
Upon activation, PPAR-γ modulates several biochemical pathways involved in lipid metabolism, glucose homeostasis, and inflammation . This includes the upregulation of genes involved in fatty acid storage and glucose metabolism, which can lead to improved insulin sensitivity .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The activation of PPAR-γ by this compound can lead to a decrease in insulin resistance, making it potentially beneficial for the treatment of type 2 diabetes . Furthermore, as a partial agonist, it may avoid some of the adverse effects associated with full PPAR-γ agonists, such as weight gain and congestive heart disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs (drug-drug interactions), individual patient characteristics (such as age, genetics, disease state), and lifestyle factors (such as diet and exercise) .
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-8-6-10(16-21-8)13(19)15-9-4-2-3-5-11(9)17-12(18)7-22-14(17)20/h6,9,11H,2-5,7H2,1H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTWEZXGKVOCFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCCCC2N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2378360.png)


![2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378365.png)

![1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2378368.png)
![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B2378369.png)


![2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol](/img/structure/B2378375.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2378376.png)


